molecular formula C21H24N4O B11274745 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide

3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide

Cat. No.: B11274745
M. Wt: 348.4 g/mol
InChI Key: YCQGPIILYQHFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is a complex organic compound featuring a cyclopentyl group, an imidazo[1,2-A]pyrimidine moiety, and a phenyl group connected through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[1,2-A]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone, followed by cyclization.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the phenyl group and a halogenated imidazo[1,2-A]pyrimidine.

    Introduction of the Cyclopentyl Group: This step often involves a Grignard reaction or a similar organometallic approach to attach the cyclopentyl group to the nitrogen atom of the amide.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-A]pyrimidine ring.

    Reduction: Reduction reactions can target the imidazo[1,2-A]pyrimidine ring or the amide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazo[1,2-A]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the amide group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyrimidine moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide stands out due to its cyclopentyl group, which can influence its pharmacokinetic properties and biological activity. This unique structural feature may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

3-cyclopentyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide

InChI

InChI=1S/C21H24N4O/c1-15-12-13-25-14-19(24-21(25)22-15)17-7-9-18(10-8-17)23-20(26)11-6-16-4-2-3-5-16/h7-10,12-14,16H,2-6,11H2,1H3,(H,23,26)

InChI Key

YCQGPIILYQHFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.